molecular formula C19H23NO6 B1618944 Butocrolol CAS No. 55165-22-5

Butocrolol

Cat. No.: B1618944
CAS No.: 55165-22-5
M. Wt: 361.4 g/mol
InChI Key: RRTGJSZJWLUVRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of butocrolol involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Butocrolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Butocrolol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Butocrolol is similar to other beta-adrenergic receptor blockers such as metoprolol and bisoprolol . it has unique properties that distinguish it from these compounds:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic benefits .

Properties

CAS No.

55165-22-5

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C19H23NO6/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4/h5-7,11,20-21,23H,8-9H2,1-4H3

InChI Key

RRTGJSZJWLUVRE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O

Origin of Product

United States

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